4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline
Overview
Description
“4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline” is a compound that belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .
Chemical Reactions Analysis
The synthesis of “this compound” involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis Techniques: An efficient one-pot synthesis technique for pyrazolo[3,4-b]pyridine derivatives, including compounds similar to the one , has been developed. This involves multi-component reactions (MRCs) using microwave irradiation or conventional heating (El-Borai et al., 2012).
- Antimicrobial Properties: These synthesized compounds have demonstrated significant antibacterial and antifungal activities against various microorganisms such as Bacillus, Escherichia coli, Enterobacter cloaca, Fusarium Oxysporum, and Penicillium expansum (El-Borai et al., 2012).
Fluorinated Pyrazolo[3,4-b]pyridine Nucleosides Synthesis
- Synthesis of Fluorinated Derivatives: A set of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides has been synthesized, showing the potential of such compounds in the field of medicinal chemistry (Iaroshenko et al., 2009).
Biomedical Applications
- Diverse Biomedical Uses: Pyrazolo[3,4-b]pyridines, a group that includes the chemical , have been identified in over 300,000 compounds and are included in a wide range of biomedical applications. This includes potential uses in cancer therapy, antimicrobial treatments, and as inhibitors in various biological pathways (Donaire-Arias et al., 2022).
Antitumor Evaluation
- Antitumor Activities: Some derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their antitumor activities. Specific compounds in this group have shown promise in inhibiting cancer cell growth, suggesting potential applications in cancer treatment (Hamama et al., 2012).
Antiviral Potential
- Anti-HIV Agents: Pyrazole scaffolds, such as the one in the compound of interest, have demonstrated potent anti-HIV activity. They are considered promising for the development of new anti-HIV agents (Kumar et al., 2022).
Mechanism of Action
Target of Action
The compound 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline primarily targets the kinase activity of ZAK . ZAK, or Sterile Alpha Motif and Leucine Zipper Containing Kinase AZK, is a protein coding gene. Diseases associated with ZAK include Lung Adenocarcinoma and Malignant Glioma .
Mode of Action
The compound strongly inhibits the kinase activity of ZAK . It suppresses the activation of ZAK downstream signals in a dose-dependent manner . It is significantly less potent for the majority of 403 nonmutated kinases evaluated .
Biochemical Pathways
The compound affects the biochemical pathways involving ZAK. As a kinase, ZAK plays a crucial role in signal transduction and the regulation of cellular processes such as cell division, proliferation, and apoptosis . By inhibiting ZAK, the compound can potentially influence these processes.
Result of Action
The inhibition of ZAK by this compound can lead to changes at the molecular and cellular levels. Given ZAK’s role in cellular processes, the compound’s action could potentially affect cell division, proliferation, and apoptosis .
properties
IUPAC Name |
3-fluoro-4-(1H-pyrazolo[3,4-b]pyridin-4-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c13-9-5-7(14)1-2-11(9)18-10-3-4-15-12-8(10)6-16-17-12/h1-6H,14H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEHQSLGLJKXMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=C3C=NNC3=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743403 | |
Record name | 3-Fluoro-4-[(1H-pyrazolo[3,4-b]pyridin-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1115490-85-1 | |
Record name | 3-Fluoro-4-[(1H-pyrazolo[3,4-b]pyridin-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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